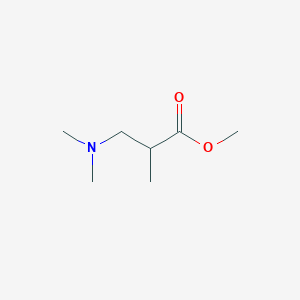

Methyl 3-(dimethylamino)-2-methylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(dimethylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(5-8(2)3)7(9)10-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLJXUCYCFDNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907021 | |

| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10205-34-2 | |

| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(dimethylamino)-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(dimethylamino)-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

Introduction

Methyl 3-(dimethylamino)-2-methylpropanoate is a tertiary amino ester of significant interest in the synthesis of functionalized organic molecules. Its structure combines a reactive ester group with a basic tertiary amine, making it a valuable building block for the development of more complex chemical entities in the pharmaceutical and specialty chemical industries. The presence of the methyl group on the propanoate backbone introduces a chiral center, offering potential for stereoselective syntheses. This guide provides a comprehensive overview of the most pertinent synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a discussion of alternative methodologies.

Primary Synthetic Pathway: Aza-Michael Addition

The most direct and atom-economical approach to this compound is the conjugate addition of dimethylamine to methyl methacrylate. This reaction, a specific type of aza-Michael addition, involves the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester.

The causality behind this choice of pathway lies in its efficiency and the ready availability of the starting materials. The reaction proceeds by the mechanism illustrated below. The lone pair of the dimethylamine nitrogen attacks the electron-deficient β-carbon of methyl methacrylate. The resulting enolate intermediate is then protonated, typically by a solvent molecule or another amine molecule, to yield the final product.

Caption: Aza-Michael addition of dimethylamine to methyl methacrylate.

A critical consideration in this synthesis is the potential for polymerization of methyl methacrylate, which can be initiated by bases. Therefore, reaction conditions must be carefully controlled to favor the desired 1,4-addition over polymerization. This is typically achieved by using a stoichiometric amount of the amine, moderate reaction temperatures, and in some cases, the use of a polymerization inhibitor.

Alternative Synthetic Strategies

While the aza-Michael addition is the most direct route, other synthetic pathways can be employed, particularly if alternative starting materials are more readily available or if stereochemical control is a primary objective.

Reductive Amination

This method involves the reaction of a carbonyl compound with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. A plausible precursor for this synthesis would be methyl 2-formylpropanoate.

The reaction of methyl 2-formylpropanoate with dimethylamine forms an enamine, which is in equilibrium with the corresponding iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is then used to reduce the iminium ion to the tertiary amine product[1]. This method is advantageous when the corresponding aldehyde is readily accessible and offers good control over the reaction.

Mannich-Type Reaction with Eschenmoser's Salt

Eschenmoser's salt (dimethylmethyleneammonium iodide) is a powerful aminomethylating agent that can react with a variety of nucleophiles, including ester enolates. The synthesis of this compound via this route would involve the formation of the enolate of methyl propionate, followed by its reaction with Eschenmoser's salt.

The enolate of methyl propionate can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The subsequent addition of Eschenmoser's salt results in the formation of the C-C bond and the introduction of the dimethylaminomethyl group at the α-position of the ester. This method is particularly useful for constructing quaternary carbon centers and can be adapted for asymmetric synthesis with the use of chiral auxiliaries.

Physicochemical and Spectroscopic Data

| Property | Estimated Value | Analog Data Source |

| Molecular Formula | C8H17NO2 | - |

| Molecular Weight | 159.23 g/mol | - |

| Boiling Point | ~170-180 °C (at 760 mmHg) | Based on analogs |

| Density | ~0.92 g/mL at 25 °C | Based on analogs |

| Refractive Index | ~1.425 at 20 °C | Based on analogs |

| 1H NMR (CDCl3) | Predicted Shifts (ppm): ~3.65 (s, 3H, OCH3) ~2.6-2.8 (m, 1H, CH) ~2.4-2.6 (m, 2H, CH2N) ~2.2 (s, 6H, N(CH3)2) ~1.1 (d, 3H, C-CH3) | Based on spectral analysis of analogs |

| 13C NMR (CDCl3) | Predicted Shifts (ppm): ~175 (C=O) ~58 (CH2N) ~51 (OCH3) ~45 (N(CH3)2) ~40 (CH) ~15 (C-CH3) | Based on spectral analysis of analogs |

| IR (neat) | Characteristic Peaks (cm-1): ~2950 (C-H stretch) ~1740 (C=O stretch, ester) ~1170 (C-O stretch) | General ester and amine absorptions |

Experimental Protocols

Primary Synthesis: Aza-Michael Addition of Dimethylamine to Methyl Methacrylate

This procedure is adapted from a similar synthesis of a β-amino ester and is optimized for laboratory scale.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagents and Equipment:

-

Methyl methacrylate (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, 1.1 eq)

-

Methanol (as solvent)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification glassware

-

-

Reaction Procedure:

-

To a round-bottom flask containing methyl methacrylate (1.0 eq) dissolved in methanol, cool the solution to 0 °C in an ice bath.

-

Slowly add the dimethylamine solution (1.1 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

Conclusion

The synthesis of this compound is most effectively achieved through the aza-Michael addition of dimethylamine to methyl methacrylate. This method is high-yielding, atom-economical, and utilizes readily available starting materials. Alternative routes, such as reductive amination and the use of Eschenmoser's salt, provide viable, albeit more complex, pathways to the target molecule. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and any stereochemical considerations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical intermediate.

References

-

de Souza, R. O. M. A., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 345-353. [Link]

-

PubChem. Methyl 3-(diethylamino)-2-methylpropanoate. [Link]

-

Wikipedia. Eschenmoser's salt. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Physical and chemical properties of Methyl 3-(dimethylamino)-2-methylpropanoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-(dimethylamino)-2-methylpropanoate

Abstract

This compound, identified by CAS Number 10205-34-2, is an amino acid ester of significant interest in organic synthesis.[1] As a bifunctional molecule, possessing both a tertiary amine and a methyl ester, it serves as a versatile building block for the synthesis of more complex chemical entities in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, a representative synthetic pathway, and essential safety protocols. The information is tailored for researchers, chemists, and professionals in drug development, offering both foundational data and practical insights into its handling and application.

Chemical Identity and Molecular Structure

This compound is a derivative of propanoic acid. The presence of a methyl group at the α-carbon (position 2) and a dimethylamino group at the β-carbon (position 3) defines its unique structure and reactivity.

-

IUPAC Name: this compound

-

Synonyms: Methyl 3-(dimethylamino)-2-methylpropionate[2]

-

CAS Number: 10205-34-2[1]

-

Molecular Formula: C₇H₁₅NO₂[1]

-

Molecular Weight: 145.20 g/mol [1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

This protocol is a representative procedure based on established chemical principles for this reaction type. [3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add methyl methacrylate (1.0 eq) and a suitable solvent such as methanol. Cool the flask to 0 °C in an ice bath.

-

Amine Addition: Slowly add a solution of dimethylamine (e.g., 2M in THF or methanol, 1.2 eq) to the stirred solution of methyl methacrylate over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Causality: The reaction is cooled initially to control the exothermic nature of the amine addition. The nucleophilic dimethylamine attacks the electron-deficient β-carbon of the α,β-unsaturated ester, driven by the electron-withdrawing effect of the ester group. This is a highly atom-economical reaction.

Safety and Handling

Based on safety data sheets for this compound and structurally similar chemicals, proper handling is essential.

-

GHS Hazard Classification:

-

Flammable Liquids (Category 2 or 3): The compound is expected to be a flammable or combustible liquid. [1][4]Keep away from heat, sparks, open flames, and hot surfaces. [4] * Skin Corrosion/Irritation (Category 2): Causes skin irritation. [1][4][5] * Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation. [1][4][5] * Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation. [1][4][5]

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Store away from strong oxidizing agents and strong acids. [5] * Spill Response: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations. Avoid allowing the product to enter drains.

-

Conclusion

This compound is a valuable synthetic intermediate with well-defined properties derived from its amino ester structure. Its predictable reactivity makes it a reliable component in multi-step syntheses. A thorough understanding of its physical characteristics, spectroscopic data, and safe handling procedures, as outlined in this guide, is fundamental for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gómez-Suárez, A., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. SciSpace. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2E)-3-(dimethylamino)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gómez-Suárez, A., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(Dimethylamino)methyl]but-3-en-2-yl propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-(dimethylamino)-2-methylpropionate (C7H15NO2). Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-(isopropylamino)-2,2-dimethylpropanoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-(isopropylamino)-2-methylpropanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.

Sources

Spectroscopic Characterization of Methyl 3-(dimethylamino)-2-methylpropanoate: A Technical Guide

Introduction

Methyl 3-(dimethylamino)-2-methylpropanoate is a tertiary amino ester of interest in various fields of chemical research, including the synthesis of polymers and pharmacologically active molecules.[1] Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and established methodologies to ensure scientific integrity and provide researchers with a reliable reference.[2]

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For a molecule like this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4] The choice of solvent is critical as its residual signal should not overlap with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for data acquisition.[6]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the full range of carbon chemical shifts (0-220 ppm).[7]

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum provides a roadmap for identifying the different proton environments within the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.67 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.[8] |

| ~2.70 - 2.80 | Multiplet | 1H | -CH(CH₃)- | This methine proton is coupled to the adjacent methylene and methyl protons, resulting in a complex multiplet. |

| ~2.40 - 2.60 | Multiplet | 2H | -CH₂-N | The methylene protons are deshielded by the adjacent nitrogen atom and coupled to the methine proton, giving rise to a multiplet. |

| ~2.25 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and appear as a singlet. Their chemical shift is influenced by the electron-withdrawing nature of the nitrogen. |

| ~1.15 | Doublet | 3H | -CH(CH₃)- | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield.[7] |

| ~60 | -CH₂-N | The carbon of the methylene group is deshielded by the adjacent nitrogen atom. |

| ~51.5 | -OCH₃ | The methyl carbon of the ester group is deshielded by the attached oxygen. |

| ~45 | -N(CH₃)₂ | The carbons of the two methyl groups attached to the nitrogen are equivalent and their chemical shift is influenced by the nitrogen. |

| ~40 | -CH(CH₃)- | The methine carbon's chemical shift is influenced by its alkyl substitution. |

| ~15 | -CH(CH₃)- | The methyl carbon attached to the methine group appears in the typical upfield alkyl region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[9]

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[10]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample onto the ATR crystal.[10]

-

Spectrum Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

IR Spectral Data (Predicted)

The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~2950-2800 | Strong | C-H stretch | Aliphatic | These absorptions are characteristic of sp³ C-H bonds in the methyl and methylene groups.[11] |

| ~1740 | Strong | C=O stretch | Ester | The strong absorption in this region is a hallmark of the carbonyl group in a saturated ester.[11] |

| ~1250-1000 | Strong | C-O stretch | Ester | Esters typically show strong C-O stretching bands in this region.[9] |

| ~1150 | Medium | C-N stretch | Tertiary Amine | The C-N stretching vibration of a tertiary amine is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[12]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Mass Spectral Data (Predicted)

The predicted mass spectrum will show the molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 159 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 144 | [M - CH₃]⁺ | Loss of a methyl group. |

| 102 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical, a common fragmentation for methyl esters. |

| 58 | [CH₂=N(CH₃)₂]⁺ | α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation of amines, leading to a stable iminium ion. This is often the base peak. |

| 45 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl cation. |

digraph "Mass_Spectrometry_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺˙\nm/z 159", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - CH₃]⁺\nm/z 144"]; F2 [label="[M - COOCH₃]⁺\nm/z 102"]; F3 [label="[CH₂=N(CH₃)₂]⁺\nm/z 58\n(Base Peak)", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •COOCH₃"]; M -> F3 [label="α-cleavage"]; }

Caption: Predicted key fragmentation pathways for this compound.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and amine functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This guide, by integrating predicted data with established spectroscopic principles and experimental protocols, serves as a valuable resource for researchers in the positive identification and characterization of this compound.

References

-

MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). CID 161474807 | C12H30N2O2. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Books Gateway. (2024). NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. Retrieved from [Link]

-

ACS Publications. (n.d.). How to Compute Electron Ionization Mass Spectra from First Principles | The Journal of Physical Chemistry A. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

ResearchGate. (n.d.). MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from [Link]

-

YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl propionate - the NIST WebBook. Retrieved from [Link]

-

PMC - NIH. (2023). 3DMolMS: prediction of tandem mass spectra from 3D molecular conformations. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2020). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a.... Retrieved from [Link]

-

UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropane. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Ethylhexyl Oleate (CAS No. 26399-02-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on CAS Number: This guide addresses the properties and structure of 2-Ethylhexyl Oleate, identified by CAS number 26399-02-0. It is presumed that the query for CAS number 26399-31-5 contained a typographical error, as the latter does not correspond to a readily identifiable chemical substance in scientific databases, while the former is well-documented as 2-Ethylhexyl Oleate.

Introduction

2-Ethylhexyl oleate is a versatile ester synthesized from the reaction of oleic acid and 2-ethylhexanol.[1] As a branched mono-saturated fatty acid ester, it exhibits a unique combination of properties including excellent lubricity, high thermal stability, and a favorable toxicological profile.[2] These characteristics have led to its widespread use across various industries, from industrial lubricants and plasticizers to emollients in personal care products.[3] This technical guide provides a comprehensive overview of 2-ethylhexyl oleate, delving into its chemical structure, physicochemical properties, synthesis methodologies, mechanisms of action in key applications, and safety and toxicological data.

Chemical Structure and Identification

2-Ethylhexyl oleate is the ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and 2-ethylhexanol, a branched eight-carbon alcohol. The presence of a double bond in the oleic acid chain and the branched nature of the 2-ethylhexyl group are key to its physical and chemical properties.

Molecular Formula: C₂₆H₅₀O₂[4]

Molecular Weight: 394.7 g/mol [4]

Synonyms:

-

9-Octadecenoic acid (9Z)-, 2-ethylhexyl ester

-

Oleic acid, 2-ethylhexyl ester

-

2-Ethylhexyl (9Z)-octadec-9-enoate[4]

Structural Identifiers:

-

SMILES: CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)CCCC[4]

-

InChI: InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14-[4]

-

InChIKey: FOKDITTZHHDEHD-PFONDFGASA-N[4]

Physicochemical Properties

The physical and chemical properties of 2-ethylhexyl oleate are summarized in the table below. Its liquid state at room temperature, low volatility, and good solubility in organic solvents are key attributes for its diverse applications.

| Property | Value | Reference(s) |

| Appearance | Clear, light yellow liquid | |

| Boiling Point | > 300 °C (decomposition possible) | [1] |

| Melting Point | < -20 °C | [1] |

| Density | 0.87 g/cm³ | [1] |

| Vapor Pressure | 0.000024 hPa | [1] |

| Water Solubility | < 1 mg/L | [1] |

| log Kₒw (octanol-water partition coefficient) | > 10 (calculated) | [1] |

| Viscosity | 7.8 cSt at 40 °C | [1] |

Synthesis of 2-Ethylhexyl Oleate

The primary method for synthesizing 2-ethylhexyl oleate is through the esterification of oleic acid with 2-ethylhexanol. This reaction can be catalyzed by various means, including acid catalysts and enzymes, each with its own advantages and specific protocols.

Chemical Catalysis

Acid-catalyzed esterification is a common and efficient method for producing 2-ethylhexyl oleate.

Reaction Scheme:

Figure 1: General reaction scheme for the acid-catalyzed esterification of oleic acid with 2-ethylhexanol.

Experimental Protocol (Acid Catalysis):

A representative protocol for the synthesis of 2-ethylhexyl oleate using a solid acid catalyst is as follows:

-

Reactant Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, combine oleic acid (10 mmol) and 2-ethylhexanol (12 mmol).

-

Catalyst Addition: Add a porous phenol sulfonic acid-formaldehyde resin catalyst (1.4 mol%).

-

Reaction Conditions: Heat the reaction mixture to 90°C and maintain for 6 hours with continuous stirring.

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture, diluting them with heptane, and analyzing by gas chromatography (GC) and mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the solid catalyst is removed by filtration. The resulting product is then dried under vacuum to remove any residual volatile components. This method has been reported to achieve a yield of 96%.[5]

Enzymatic Synthesis

Enzymatic synthesis, often utilizing lipases, offers a more environmentally friendly alternative to chemical catalysis, proceeding under milder reaction conditions.

Experimental Protocol (Enzymatic Synthesis):

The synthesis of 2-ethylhexyl oleate can be effectively catalyzed by Candida antarctica lipase immobilized on a solid support.

-

Biocatalyst Preparation: Candida antarctica lipase is immobilized on magnetic poly(styrene-co-divinylbenzene) particles.

-

Reaction Setup: The reaction is carried out in a continuous packed-bed bioreactor in a solvent-free system.

-

Reaction Conditions: The reaction is maintained at a temperature of 50°C.

-

Substrate Feed: A mixture of oleic acid and 2-ethylhexanol is fed into the reactor.

-

Process Optimization: The performance of the reactor is evaluated at various substrate molar ratios and flow rates to optimize yield and productivity.[6]

Spectroscopic Characterization

The structure of 2-ethylhexyl oleate can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-ethylhexyl oleate provides characteristic signals that confirm its structure. A published spectrum is available for reference.[7]

¹³C NMR Spectroscopy:

| Carbon Atom(s) | Expected Chemical Shift (ppm) |

| C=O (ester carbonyl) | ~173 |

| -CH=CH- (olefinic) | ~129-130 |

| -CH₂-O- (ester) | ~66 |

| Alkyl chain carbons | ~14-34 |

Infrared (IR) Spectroscopy:

The IR spectrum of 2-ethylhexyl oleate will show characteristic absorption bands for its functional groups. The ester carbonyl (C=O) stretch is a strong indicator of ester formation, typically appearing around 1740 cm⁻¹.[10] The C-O stretch of the ester will also be present, along with the characteristic C-H stretches of the long alkyl chains.

Mass Spectrometry:

The mass spectrum of 2-ethylhexyl oleate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a long-chain fatty acid ester, with fragmentation often occurring at the ester linkage.[3][11]

Applications and Mechanism of Action

2-Ethylhexyl oleate's diverse applications stem from its unique molecular structure.

Lubricants

In the field of lubricants, 2-ethylhexyl oleate functions as a high-performance lubricant base oil and a friction modifier. Its long, flexible oleic acid chain and the branched 2-ethylhexyl group contribute to its excellent lubricating properties.

Mechanism of Action in Lubrication:

The primary mechanism of lubrication for fatty acid esters like 2-ethylhexyl oleate is the formation of a boundary lubricating film on metal surfaces.[12] The polar ester group adsorbs onto the metal surface, creating a protective layer that reduces friction and wear between moving parts.[13][14] This is particularly effective under boundary lubrication conditions where the lubricant film thickness is on the order of the surface roughness. The non-polar fatty acid chains orient away from the surface, providing a low-shear interface.

Figure 2: Diagram of 2-ethylhexyl oleate molecules forming a boundary lubricating film on metal surfaces.

Personal Care and Cosmetics

In personal care and cosmetic formulations, 2-ethylhexyl oleate serves as an emollient, providing a smooth, non-greasy feel to the skin. Its good spreadability and solvency make it a valuable ingredient in lotions, creams, and other skincare products.

Plasticizers

2-Ethylhexyl oleate is also utilized as a plasticizer, particularly in applications where low-temperature flexibility is required. It increases the flexibility and durability of polymers.

Safety and Toxicology

2-Ethylhexyl oleate has been extensively studied for its toxicological profile and is considered to have low toxicity.

Acute Toxicity:

-

Oral LD50 (mouse): > 5,000 mg/kg bw

-

Inhalation LC50 (rat): > 1.49 mg/L air

Skin and Eye Irritation:

-

Not classified as a skin or eye irritant.

Genotoxicity:

-

Not found to have genotoxic potential.[1]

Metabolism:

-

It is expected that 2-ethylhexyl oleate is hydrolyzed by esterases in the body to its constituent components: oleic acid and 2-ethylhexanol.[1]

Ecotoxicity:

-

Toxicity to fish (Danio rerio): LC50 > 10,000 mg/L (96 h)

-

Toxicity to daphnia: Data available

-

Toxicity to algae: Data available

Conclusion

2-Ethylhexyl oleate (CAS No. 26399-02-0) is a well-characterized ester with a broad range of applications driven by its favorable physicochemical properties. Its synthesis is achievable through both traditional chemical and modern enzymatic methods. The understanding of its structure, properties, and mechanisms of action, particularly in lubrication, allows for its effective use in various industrial and consumer products. The available toxicological data supports its safe use in its intended applications.

References

- Hartwig, A., & MAK Commission. (2024). 2-Ethylhexyl oleate.

-

Ataman Kimya. (n.d.). 2 ETHYL HEXYL OLEATE. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2EH and (b) P-CDN. 2EH: 2-ethylhexyl oleate; P-CDN: phosphorous-cardanol. Retrieved from [Link]

- Lee, C. T., Low, H. L., & Lee, M. B. (2023). EFFECT OF INTERMEDIATE ESTERS TOWARDS BOUNDARY LUBRICITY OF PALM METHYL ESTER. Journal of Transport System Engineering, 10(2), 14–20.

-

Studylib. (n.d.). Lipid Boundary Lubrication: Microtribological Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Boundary Lubrication Performance of Free Fatty Acids in Sunflower Oil. Retrieved from [Link]

-

PubChem. (n.d.). Ethylhexyl Oleate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Boundary lubricating films: Formation and lubrication mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 2-EHO. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of the fatty acid esters on the lubrication properties of fuel fraction II. …. Retrieved from [Link]

- da Silva, V. C. M., Rangel, A., Rosa, C. M. R., & de Freitas, L. (2023). Concentration of 2-ethylhexyl oleate synthesized using Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) as biocatalyst in a continuous packed-bed bioreactor. Bioprocess and Biosystems Engineering, 46(10), 1585–1598.

- Sena, G. L. N., Neto, J. G. S., & Pereira, C. F. (2021). USE OF FTIR SPECTROSCOPY TO DETERMINE THE CONVERSION RATE OF ESTERIFICATION REACTIONS. Revista Virtual de Química, 13(5), 1234-1241.

-

Interfat. (n.d.). 2-ethylhexyl oleate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the ethyl oleate (a) and oleic acid amide (b) compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of fatty acid alkyl esters. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Ethylhexyl Oleate | C26H50O2 | CID 6438028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ethylhexyl oleate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jtse.utm.my [jtse.utm.my]

- 14. studylib.net [studylib.net]

A Technical Guide to Investigating the Potential Biological Activity of Methyl 3-(dimethylamino)-2-methylpropanoate

Executive Summary

Methyl 3-(dimethylamino)-2-methylpropanoate is a small molecule with a structure suggestive of potential biological relevance, yet it remains largely uncharacterized in scientific literature. This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate its biological activities. Lacking direct empirical data, this document leverages structural analogy and established principles of pharmacological screening to propose a multi-phase investigational roadmap. We will detail the rationale behind experimental choices, provide validated protocols for foundational screening, and outline subsequent steps for mechanistic elucidation. This whitepaper serves not as a review of known activity, but as a strategic manual for the initial exploration of a novel chemical entity, emphasizing scientific integrity, experimental robustness, and data-driven decision-making.

Introduction and Molecular Profile

This compound is an amino acid ester derivative characterized by three key functional regions: a methyl ester, a propanoate backbone with a chiral center at the C-2 methyl group, and a tertiary dimethylamino group at the C-3 position.

-

Chemical Structure: CC(C(=O)OC)CN(C)C (SMILES Notation)

-

Key Features:

-

Tertiary Amine: The dimethylamino group is a common pharmacophore in centrally active agents. It is basic and expected to be protonated at physiological pH, which can facilitate interactions with aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.

-

Ester Moiety: The methyl ester group renders the molecule susceptible to hydrolysis by esterases in biological systems. This suggests two possibilities: the molecule may act as a prodrug, releasing the corresponding carboxylic acid as the active agent, or the ester itself is crucial for activity, with hydrolysis representing a metabolic inactivation pathway. Amino acid esters are frequently employed as a prodrug strategy to enhance membrane permeability[1].

-

Chirality: The methyl group at the C-2 position creates a stereocenter, meaning the molecule exists as two enantiomers (R and S). It is a fundamental principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and toxicities[2]. Therefore, any investigation should ideally involve the separated enantiomers to fully characterize the molecule's profile.

-

This structural combination points toward several plausible, albeit hypothetical, biological roles, ranging from cytotoxicity to neuromodulatory effects.

A Hypothesis-Driven Framework for Biological Investigation

A structured, phased approach is essential to efficiently and cost-effectively characterize a novel compound. Our proposed framework begins with broad, high-throughput screening to identify potential "hits," followed by more focused assays to validate these findings and elucidate the mechanism of action.

Phase I: Foundational Screening

-

General Cytotoxicity Assessment: A crucial first step to determine the compound's intrinsic toxicity and identify any potential as an anticancer agent[3][4].

-

Broad Receptor Binding Screen: A primary screen against a panel of common CNS receptors to test the hypothesis that the tertiary amine moiety mediates interaction with neurological targets.

Phase II: Mechanistic Validation & Elucidation

-

Functional Assays: To determine if receptor binding translates to a functional effect (e.g., agonism or antagonism).

-

Monoamine Transporter Profiling: To specifically investigate effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, a common target class for compounds with similar structural motifs[5].

-

Metabolic Stability & Prodrug Conversion: To assess the rate of ester hydrolysis and determine if the parent compound or its carboxylic acid metabolite is the primary active species.

This structured workflow ensures that resources are directed toward the most promising avenues identified in the initial screening phase.

Caption: Figure 1. Proposed workflow for investigating this compound.

Phase I Protocols: Foundational In Vitro Screening

General Cytotoxicity Assessment

Expertise & Rationale: The initial evaluation of a compound's effect on cell viability is a cornerstone of drug discovery.[3][4] It simultaneously provides a baseline for toxicity and can reveal potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[3][4] We recommend screening against a panel of both cancerous and non-cancerous cell lines to determine a selectivity index (SI), a critical parameter that compares the cytotoxicity toward cancer cells versus normal cells.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Seed cells (e.g., HeLa, MCF-7, A549 for cancer lines; HEK293 for non-cancerous control) into 96-well plates at a density of 1.5 x 10⁴ cells/well.[2]

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Replace the medium in the wells with the medium containing the test compound or vehicle control. Include wells with medium only as a background control.

-

Incubate the plates for a defined period (e.g., 24 or 48 hours).[3]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the dose-response curves and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |

| HeLa | Cervical Cancer | Experimental Value | Calculated Value |

| MCF-7 | Breast Cancer | Experimental Value | Calculated Value |

| A549 | Lung Cancer | Experimental Value | Calculated Value |

| HEK293 | Non-cancerous Kidney | Experimental Value | N/A |

| ¹SI = IC₅₀ (HEK293) / IC₅₀ (Cancer Cell Line) |

Broad Receptor Binding Profile

Expertise & Rationale: Receptor binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[6] Given the structural features of the target molecule, a competitive binding assay is the most efficient method for initial screening. This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor target.[6][7] A broad screen (e.g., a commercial panel) against dozens of common receptors provides a comprehensive initial profile and can quickly identify potential molecular targets for further investigation.

Experimental Protocol: Competitive Radioligand Binding Assay (General)

-

Preparation:

-

Assays are typically performed in 96- or 384-well filter plates.[7]

-

The reaction mixture includes:

-

A source of the target receptor (e.g., cell membranes from transfected cells or tissue homogenates).

-

A fixed concentration of a specific radioligand (typically at or below its K_d_ value).

-

A buffer solution optimized for the specific receptor.

-

-

-

Competition Reaction:

-

Add a range of concentrations of the unlabeled test compound (this compound) to the wells.

-

Add the receptor membranes and the radioligand.

-

Incubate the mixture to allow the binding to reach equilibrium. Incubation time and temperature are receptor-dependent.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through the filter plate using a vacuum manifold. The receptor and any bound radioligand are retained on the filter, while the unbound radioligand passes through.[7]

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

-

-

Detection:

-

Dry the filter plates and add a liquid scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

-

Data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC₅₀ value is determined, which can be converted to an inhibition constant (K_i_) using the Cheng-Prusoff equation.

-

Phase II Protocols: Mechanistic Elucidation

Positive findings from Phase I screening necessitate further, more focused investigation. The following workflows are contingent on the nature of the initial "hit."

Investigating Monoamine Transporter Interaction

Expertise & Rationale: Many psychostimulant drugs act by inhibiting the reuptake of monoamines (dopamine, norepinephrine, serotonin).[5] The structure of this compound warrants direct investigation of its effects on these transporters. A common method involves using HEK293 cells that are engineered to express the human transporters (hDAT, hNET, hSERT). The assay measures the inhibition of radiolabeled substrate uptake into these cells.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

-

Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.

-

Pre-incubation: Wash cells with Krebs-bicarbonate buffer. Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at room temperature.

-

Uptake Reaction: Initiate the uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

-

Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Analysis: Determine the IC₅₀ values for the inhibition of uptake for each transporter.

Caption: Figure 2. Hypothetical mechanism of action at a monoamine synapse.

Functional Assays for GPCR Activity

Expertise & Rationale: If a binding "hit" is identified at a GPCR in Phase I, it is critical to determine the functional consequence of this binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). For many GPCRs (like Gs or Gi-coupled receptors), the downstream signaling event involves changes in intracellular cyclic AMP (cAMP) levels.[8] Therefore, a cAMP assay is a standard method for functional characterization.

Experimental Protocol: cAMP Assay for Functional Characterization

-

Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

-

Compound Incubation: Treat the cells with a range of concentrations of the test compound.

-

To test for agonist activity: Measure cAMP levels directly after compound addition.

-

To test for antagonist activity: Pre-incubate the cells with the test compound, then stimulate them with a known agonist for the receptor at its EC₅₀ concentration. Measure the inhibition of the agonist-induced cAMP response.

-

-

Cell Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit, often based on competitive immunoassay principles with detection via methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[8]

-

Data Analysis:

-

For agonists, plot cAMP levels against compound concentration to determine an EC₅₀ value (potency) and the E_max_ (efficacy).

-

For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine an IC₅₀ value, which can be converted to a K_b_ (antagonist dissociation constant).

-

Conclusion

While this compound is currently a molecule without a known biological function, its chemical structure provides a clear basis for a hypothesis-driven investigation. The tertiary amine and ester moieties suggest potential as a neuromodulator or a prodrug, respectively. The systematic framework presented in this guide, beginning with broad cytotoxicity and receptor binding screens and progressing to more focused functional and mechanistic assays, provides a robust and efficient pathway to uncover its pharmacological potential. Adherence to these validated protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for any future drug development efforts based on this scaffold.

References

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. (n.d.). PLoS ONE.

-

Mollà-Guerola, L., & Baeza, A. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]

-

Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. (2022). Cancer Immunology, Immunotherapy, 71(7), 1671–1680. [Link]

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

-

Mollà-Guerola, L., & Baeza, A. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. SciSpace. [Link]

-

Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors. (n.d.). ACS Omega. [Link]

-

Vale, N., et al. (2014). Amino Acids in the Development of Prodrugs. Molecules, 19(4), 4891-4921. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. [Link]

-

The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. (2020). Pharmaceuticals, 13(10), 324. [Link]

Sources

- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. revvity.com [revvity.com]

An In-depth Technical Guide to Methyl 3-(dimethylamino)-2-methylpropanoate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(dimethylamino)-2-methylpropanoate, a tertiary amino acid ester. While a detailed historical record of its discovery is not extensively documented in scientific literature, this guide elucidates its chemical identity, physical properties, and plausible synthetic pathways based on established chemical principles. The primary focus is on the synthesis via the aza-Michael addition of dimethylamine to methyl methacrylate, a robust and widely utilized reaction for the formation of β-amino esters. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding and practical insights into the preparation and characterization of this compound.

Introduction and Chemical Identity

This compound, also known by its synonym Methyl β-(dimethylamino)isobutyrate, is a specialty chemical with potential applications in organic synthesis and as a building block for more complex molecules. The presence of a tertiary amine and an ester functional group within the same molecule makes it a versatile intermediate.

Table 1: Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10205-34-2[1][2][3][4][5] |

| Molecular Formula | C₇H₁₅NO₂[1] |

| Molecular Weight | 145.20 g/mol [1] |

| Boiling Point | 152-154 °C |

| Refractive Index | 1.42 |

Proposed Synthetic Pathway: Aza-Michael Addition

The most logical and industrially scalable method for the synthesis of this compound is the conjugate addition, specifically an aza-Michael reaction, of dimethylamine to methyl methacrylate. This reaction is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds.

The reaction proceeds by the nucleophilic attack of dimethylamine on the β-carbon of the α,β-unsaturated ester, methyl methacrylate. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by the amine. The reaction is typically carried out in a suitable solvent and may be facilitated by elevated temperatures or microwave irradiation to enhance reaction rates. A 1981 study by Hashimoto and coworkers extensively details the synthesis of various β-amino acid esters through the Michael addition of amines to α,β-unsaturated esters, providing a strong basis for the proposed synthesis of the title compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

The following protocol is a proposed method based on analogous reactions described in the literature, particularly for the synthesis of β-amino esters via Michael addition.

Materials and Equipment

-

Reactants:

-

Methyl methacrylate (Reagent grade)

-

Dimethylamine (40% solution in water or anhydrous)

-

Methanol (Anhydrous)

-

-

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Apparatus for distillation under reduced pressure

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl methacrylate (1.0 eq).

-

Addition of Amine: Slowly add a solution of dimethylamine in methanol (1.2 eq) to the flask. The reaction can be exothermic, so controlled addition is recommended.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the excess dimethylamine and methanol are removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Table 2: Summary of Proposed Reaction Conditions

| Parameter | Condition | Rationale |

| Solvent | Methanol or neat | Methanol is a common solvent for Michael additions. A solvent-free reaction is also possible. |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate. |

| Stoichiometry | Slight excess of dimethylamine | To ensure complete conversion of the methyl methacrylate. |

| Purification | Vacuum distillation | The product is a liquid with a relatively high boiling point, making vacuum distillation a suitable purification method. |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum is expected to show signals for the two N-methyl groups, the methyl group at the 2-position, the methylene protons at the 3-position, the methine proton at the 2-position, and the methyl ester group.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Concluding Remarks

This compound, while not a compound with a widely documented history, represents a class of β-amino esters that are of significant interest in synthetic chemistry. The aza-Michael addition provides a straightforward and efficient route for its synthesis. This guide offers a solid foundation for researchers and developers to produce and characterize this versatile chemical intermediate. The provided protocol, though based on analogous reactions, serves as a robust starting point for laboratory-scale synthesis.

References

- Hashimoto, N., Kudo, T., & Aso, M. (1981). Synthesis of β-Amino Acid Esters by Michael Addition of Amines to α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin, 29(10), 2877-2883.

-

This compound. LookChem. (URL: [Link])

-

Methyl 3-(diethylamino)-2-methylpropanoate. PubChem. (URL: [Link])

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 342-347. (URL: [Link])

-

Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Functional Materials, 29(18), 1806763. (URL: [Link])

-

Angene Chemical CAS number page 1. Angene Chemical. (URL: [Link])

-

Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. (URL: [Link])

-

713-68-8,3-Phenoxyphenol. AccelaChemBio. (URL: [Link])

-

Methyl 3-dimethylamino-2-methylpropionate, 98%. Alfa Aesar. (URL: [Link])

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 10205-34-2 this compound AKSci 0550AA [aksci.com]

- 3. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 4. 713-68-8,3-Phenoxyphenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. A19034.09 [thermofisher.com]

Methyl 3-(dimethylamino)-2-methylpropanoate: A Versatile Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug candidate often resides in a single stereoisomer. Chiral building blocks are fundamental to achieving this stereochemical precision. This guide provides a comprehensive technical overview of Methyl 3-(dimethylamino)-2-methylpropanoate, a valuable β-amino ester derivative. While structurally related to the well-known Roche ester (methyl 3-hydroxy-2-methylpropanoate)[1], this nitrogen-containing analogue offers unique synthetic utility. We will explore its stereoselective synthesis through methodologies that underscore rational experimental design and delve into its application in the synthesis of complex, biologically active molecules, with a focus on antiviral agents. This document is intended to serve as a practical resource for chemists engaged in medicinal chemistry and process development.

The Strategic Importance of Chiral β-Amino Esters

β-amino acids and their ester derivatives are privileged structural motifs found in a wide array of natural products and pharmaceuticals, including antivirals, antibiotics, and enzyme inhibitors. The precise spatial arrangement of the amino and carboxyl groups is critical for molecular recognition and binding to biological targets.[2] this compound, with its stereocenter at the α-carbon (C2), serves as a versatile precursor for constructing more complex chiral molecules. Its strategic value lies in the ability to introduce a specific stereochemistry early in a synthetic sequence, which is often more efficient than resolving racemic mixtures at a later stage.

Enantioselective Synthesis: Mastering the Stereocenter

Achieving high enantiopurity is the primary challenge in synthesizing chiral building blocks. Several robust strategies have been developed for the asymmetric synthesis of β-amino esters like this compound. The choice of method is often guided by factors such as scale, cost, and the desired enantiomer.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary.[3] This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed and can often be recovered.

A prominent example is the use of pseudoephedrine, a readily available and inexpensive chiral amino alcohol, to direct the aza-Michael reaction (conjugate addition of an amine).[4]

Causality in Experimental Design: The effectiveness of pseudoephedrine stems from its ability to form a rigid chelated intermediate with a lithium enolate. This conformationally constrained structure sterically blocks one face of the enolate, forcing the incoming electrophile (in this case, the nitrogen nucleophile adds to an α,β-unsaturated system) to approach from the less hindered face. This high degree of facial selectivity leads to excellent diastereoselectivity in the key bond-forming step.[4][5]

Workflow: Asymmetric Aza-Michael Reaction

Caption: Workflow for chiral auxiliary-based synthesis.

Experimental Protocol: Synthesis via Pseudoephedrine Auxiliary

This protocol is a representative procedure adapted from established methodologies for asymmetric aza-Michael reactions.[4][6]

Step 1: Preparation of (S,S)-(+)-Pseudoephedrine Amide

-

To a solution of (S,S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of methacryloyl chloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the chiral α,β-unsaturated amide.

Step 2: Diastereoselective Conjugate Addition

-

Prepare a solution of dimethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) and cool to -78 °C.

-

Add n-butyllithium (2.4 eq, 2.5 M in hexanes) dropwise to form lithium dimethylamide. Stir for 20 minutes.

-

Add a solution of the pseudoephedrine amide (1.0 eq) from Step 1 in anhydrous THF dropwise to the lithium dimethylamide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude β-amino amide adduct. This is often used directly in the next step.

Step 3: Auxiliary Cleavage and Esterification

-

Dissolve the crude adduct from Step 2 in a 1:1 mixture of methanol and 6 M H₂SO₄.

-

Heat the mixture at reflux for 24 hours to facilitate both amide hydrolysis and esterification.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude ester by distillation or flash chromatography to yield the final product, this compound.

Catalytic Asymmetric Methods

While auxiliary methods are robust, catalytic approaches are often more atom-economical. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful strategy. For instance, the ruthenium-catalyzed hydrogenation of acrylate esters can produce chiral esters with high enantioselectivity.[7]

Causality in Experimental Design: In this approach, a prochiral enamine or related α,β-unsaturated ester is hydrogenated using a chiral catalyst, such as a Ruthenium complex with a chiral phosphine ligand (e.g., SYNPHOS). The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the double bond, leading to the formation of one enantiomer in excess.[7]

| Method | Chiral Source | Typical Yield (%) | Typical e.e. (%) | Key Advantages | Key Disadvantages |

| Chiral Auxiliary | (S,S)-(+)-Pseudoephedrine | 70-85% | >95% | High reliability, predictable stereochemistry. | Stoichiometric use of chiral material, additional protection/deprotection steps. |

| Asymmetric Hydrogenation | Chiral Ru-SYNPHOS Catalyst | 90-98% | 90-96% | High atom economy, high yields. | Requires specialized catalysts, high-pressure equipment. |

| Biocatalysis | Enoate Reductases | Variable | >99% | Extremely high selectivity, mild conditions. | Substrate scope can be limited, requires specialized enzymes.[8] |

Application in the Synthesis of Antiviral Agents

The true measure of a chiral building block is its utility in the synthesis of complex, high-value molecules. This compound and its analogues are key intermediates in the synthesis of several antiviral compounds.

Case Study: Synthesis of GRL-0617, a SARS-CoV-2 PLpro Inhibitor